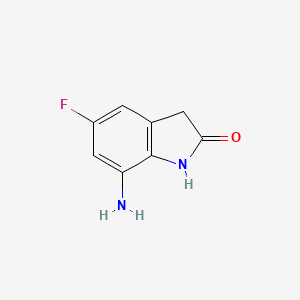
7-Amino-5-fluoroindolin-2-ona
Descripción general
Descripción
7-Amino-5-fluoroindolin-2-one is a chemical compound with the molecular formula C8H7FN2O . It has a molecular weight of 166.15 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .
Molecular Structure Analysis
The molecular structure of 7-Amino-5-fluoroindolin-2-one consists of an indolin-2-one core, which is a type of indole, substituted with an amino group at the 7th position and a fluoro group at the 5th position . The InChI code for this compound is 1S/C8H7FN2O/c9-5-1-4-2-7(12)11-8(4)6(10)3-5/h1-3,11-12H,10H2 .Physical And Chemical Properties Analysis
7-Amino-5-fluoroindolin-2-one is a solid substance . It should be stored in a dark place, under an inert atmosphere, at room temperature .Aplicaciones Científicas De Investigación
Análisis exhaustivo de las aplicaciones de la 7-Amino-5-fluoroindolin-2-ona
La this compound es un compuesto con una variedad de aplicaciones en la investigación científica. A continuación, se presenta un análisis detallado de seis aplicaciones únicas, cada una con su propia sección y encabezado descriptivo.
Síntesis asimétrica: La this compound juega un papel crucial en la síntesis asimétrica de C–F cuaternarias α-fluoro-β-amino-indolin-2-onas. Este proceso involucra reacciones de adición de Mannich y es significativo para la creación de compuestos con centros estereogénicos fluorados tetra-sustituidos . La conveniencia operativa del método y la diastereoselectividad perfecta lo hacen valioso para una amplia aplicación en la química sintética.
Agentes antimicrobianos: La investigación indica el potencial de la this compound en el desarrollo de agentes antimicrobianos. Se puede utilizar en formulaciones niosomales basadas en tensioactivos derivados de aminoácidos, que muestran resultados prometedores en términos de actividad antimicrobiana y biocompatibilidad . Estas formulaciones podrían conducir a avances en los sistemas de administración farmacéutica con propiedades terapéuticas duales.
Química analítica: En la química analítica, la this compound se puede utilizar como un compuesto de referencia para estudios de cromatografía líquida de alta resolución (HPLC) y resonancia magnética nuclear (RMN). Ayuda en la caracterización de moléculas complejas y en el estudio de sus propiedades fisicoquímicas .
Ciencia de materiales: Las propiedades únicas del compuesto lo hacen adecuado para aplicaciones en ciencia de materiales, particularmente en el desarrollo de nuevos materiales con características específicas de fluorescencia o electrónicas. Su estructura permite la exploración de nuevas funcionalidades de los materiales .
Síntesis química: La this compound participa en procesos de síntesis química, donde sirve como un bloque de construcción para varios compuestos orgánicos. Su reactividad y estabilidad en diferentes condiciones son beneficiosas para crear diversas estructuras moleculares .
Investigación farmacéutica: En la investigación farmacéutica, este compuesto se utiliza para desarrollar nuevos medicamentos y tratamientos. Su estructura molecular se puede modificar para mejorar la eficacia del fármaco, reducir los efectos secundarios y mejorar los mecanismos de administración .
Safety and Hazards
The safety information for 7-Amino-5-fluoroindolin-2-one indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mecanismo De Acción
Target of Action
It is known that this compound is a heterocyclic ligand that has been studied for its potential anticancer activity .
Mode of Action
It is suggested that this compound may interact with tyrosine kinase receptor receptors, which are often implicated in cancer .
Biochemical Pathways
Given its potential interaction with tyrosine kinase receptors, it may influence pathways related to cell growth and proliferation .
Pharmacokinetics
It is known that the compound is a solid at room temperature and should be stored in a dark place in an inert atmosphere .
Result of Action
Given its potential anticancer activity, it may induce changes in cell growth and proliferation .
Action Environment
It is known that the compound should be stored in a dark place in an inert atmosphere to maintain its stability .
Propiedades
IUPAC Name |
7-amino-5-fluoro-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O/c9-5-1-4-2-7(12)11-8(4)6(10)3-5/h1,3H,2,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFFVSPISVQLKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC(=C2)F)N)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90731336 | |
| Record name | 7-Amino-5-fluoro-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90731336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
945381-62-4 | |
| Record name | 7-Amino-5-fluoro-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90731336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research mentions several heterocyclic compounds being screened for anticancer activity. What was the docking score of 7-Amino-5-fluoroindolin-2-one compared to the other compounds, and what does this suggest about its potential?
A1: While the study doesn't explicitly provide the docking score for 7-Amino-5-fluoroindolin-2-one, it does highlight that Tert-butyl 3-formyl-1H-indole-1-carboxylate obtained the best score (-7.8) among the tested compounds, suggesting it has promising predicted activity. [] This emphasizes that in silico screening, like the molecular docking performed in this study, can help prioritize compounds for further experimental validation. Even though a specific score for 7-Amino-5-fluoroindolin-2-one isn't given, its inclusion in the study indicates it possesses structural features that warrant investigation as a potential anticancer agent. Further research, including in vitro and in vivo studies, is needed to confirm its efficacy and understand its mechanism of action.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

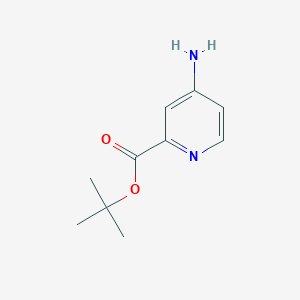

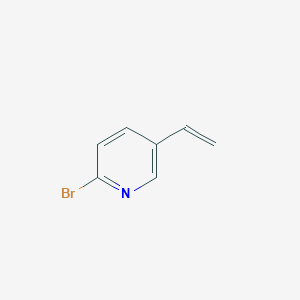


![tert-butyl 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B1529756.png)
![tert-Butyl 5-bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-1-carboxylate](/img/structure/B1529759.png)
![3-bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1529760.png)
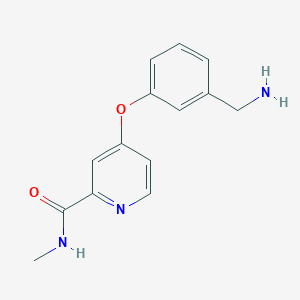
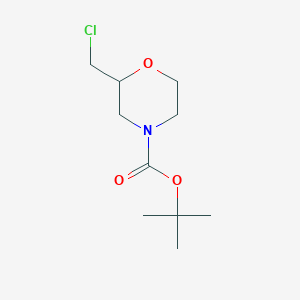
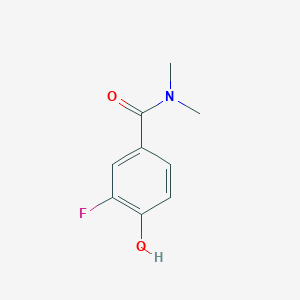

![tert-Butyl N-{[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl}carbamate](/img/structure/B1529767.png)
![Methyl[(1-phenylcyclopropyl)methyl]amine](/img/structure/B1529769.png)